molecular formula C15H12Cl2O3 B1350164 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 381205-83-0

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1350164
CAS No.: 381205-83-0
M. Wt: 311.2 g/mol
InChI Key: BGAMIEOPOMVIBI-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an acyl chloride derivative featuring a benzoyl core substituted with a methoxy group at position 3 and a 2-chlorobenzyl ether group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amides, esters, and other bioactive molecules. Its structure combines electron-donating (methoxy) and electron-withdrawing (chlorine) substituents, influencing its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Organic Synthesis

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride serves as a versatile reagent in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, forming various derivatives such as amides and esters. This makes it valuable for synthesizing complex organic molecules.

Medicinal Chemistry

The compound is explored for its potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition: It has shown promise in inhibiting acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated IC50 values comparable to established inhibitors like donepezil.
  • Anticancer Activity: Preliminary studies suggest significant growth-inhibitory effects against various cancer cell lines. For example, benzoyl derivatives have been linked to inducing apoptosis in cancer cells, indicating potential use in cancer therapeutics.

Agrochemical Applications

Due to its reactivity, this compound can be utilized in the development of agrochemicals, enhancing the efficacy of pesticides and herbicides through targeted modifications.

The biological activity of this compound can be attributed to its ability to interact with biological targets through nucleophilic substitution mechanisms:

  • Target Interactions:
    • Enzyme Inhibition: The compound's derivatives can inhibit key enzymes involved in metabolic pathways.
    • Protein-Ligand Interactions: Its reactive nature allows it to modulate protein functions, influencing cellular signaling and apoptosis pathways.

Case Study 1: Anticancer Potential

Research has indicated that compounds structurally related to benzoyl chlorides exhibit significant anticancer properties. A study found that certain derivatives induced apoptosis in cancer cell lines, highlighting the importance of substituent variations on the benzoyl structure for enhancing cytotoxicity.

Case Study 2: Enzyme Inhibition

A study demonstrated that benzyl analogs related to this compound exhibited substantial inhibition of AChE. The presence of the chlorobenzyl group was crucial for enhancing inhibitory activity, suggesting that structural modifications can significantly impact biological efficacy.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

To contextualize the properties and applications of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride, a comparative analysis with structurally analogous compounds is essential. Key derivatives include halogen-substituted benzoyl chlorides and related bioactive molecules.

Structural and Physicochemical Comparisons

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents on Benzyl Group Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Properties
This compound 2-Cl C₁₅H₁₂Cl₂O₃ ~323.16* Not reported Reactive intermediate; potential pharmaceutical precursor
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride 4-Br C₁₅H₁₂BrClO₃ 355.61 Not reported Similar acylating agent; bromine enhances molecular weight
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride 2-Cl, 6-F C₁₅H₁₁Cl₂FO₃ 329.15 Not reported Increased polarity due to fluorine; irritant
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride 2-Cl, 4-F C₁₅H₁₁Cl₂FO₃ 329.15 Not reported Structural isomer; similar hazards
5-[4-(Benzyloxy)phenyl]-9-(n-propyl)-4,6-dioxa-1-azabicyclo[3.3.1]nonane Hydrochloride N/A (bicyclic derivative) C₂₄H₂₈ClNO₃ 430.94 Not reported Antidepressant activity; unrelated core but shares benzyloxy motifs

*Calculated based on molecular formula.

Key Observations:

Halogen Effects: The 2-chloro substitution in the target compound contrasts with the 4-bromo substitution in ’s derivative. Bromine increases molecular weight (355.61 vs. Fluorine substitutions (–9) introduce electronegativity and polarity, which could alter solubility and reactivity compared to the target compound .

Reactivity :

  • All benzoyl chlorides in Table 1 are highly reactive toward nucleophiles (e.g., amines, alcohols). The 2-chloro substituent in the target compound may sterically hinder reactions at the ortho position compared to para-substituted analogs .

For example, vicinal diaryl-substituted isoxazoles () show in vitro growth inhibition, suggesting that the target compound’s benzoyl chloride could serve as a precursor to similar bioactive molecules .

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16H15ClO3
  • CAS Number : 381205-83-0
  • Molecular Weight : 304.74 g/mol

The compound is characterized by a benzoyl chloride moiety, which enhances its reactivity towards nucleophiles, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound primarily stems from its electrophilic nature. The benzoyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological properties.

Target Interactions

The compound's reactivity allows it to interact with several biological targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Protein-Ligand Interactions : The compound's derivatives can modulate protein functions, potentially influencing pathways involved in cell signaling and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Potential

Preliminary investigations suggest that compounds with similar functionalities may exhibit anticancer activity by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) indicates that halogen substitutions can significantly influence cytotoxicity.

Case Studies and Experimental Data

  • Enzyme Inhibition : A study reported that benzyl analogs of related compounds demonstrated significant inhibition of AChE, with IC50 values comparable to established inhibitors like donepezil . The presence of the chlorobenzyl group was crucial for enhancing inhibitory activity.
  • Anticancer Activity : Research on similar benzoyl derivatives indicated promising growth-inhibitory effects against various cancer cell lines. For instance, certain thiazole-linked compounds showed strong antiproliferative activity, suggesting that modifications on the benzoyl structure could lead to enhanced anticancer properties .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the binding interactions of related compounds with target proteins, revealing insights into how structural variations impact biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionAChE inhibition with IC50 comparable to donepezil
Anticancer ActivityGrowth inhibition in various cancer cell lines
Antimicrobial ActivityPotential antimicrobial effects (further studies needed)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Esterification : React 3-methoxy-4-hydroxybenzoic acid with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl ether intermediate.

Acyl Chloride Formation : Treat the intermediate with thionyl chloride (SOCl₂) under reflux (4–6 hours) to convert the carboxylic acid to the acyl chloride. Excess SOCl₂ is removed via evaporation under reduced pressure, and the product is purified by distillation or recrystallization .

  • Key Data : Reaction yields vary between 70–90% depending on the stoichiometry of SOCl₂ and reaction time .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and a lab coat. Respiratory protection (e.g., N95 mask) is required if aerosolization occurs .
  • Handling : Work in a fume hood to avoid inhalation of vapors. Avoid contact with moisture to prevent hydrolysis to the carboxylic acid .
  • Storage : Store in a sealed container under anhydrous conditions (e.g., desiccator) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the steric and electronic environment of the 2-chlorobenzyl group influence the reactivity of this acyl chloride?

  • Methodological Answer :

  • Steric Effects : The ortho-chlorine atom introduces steric hindrance, slowing nucleophilic acyl substitution reactions. This requires elevated temperatures or catalytic Lewis acids (e.g., FeCl₃) to proceed efficiently .
  • Electronic Effects : The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward amines or alcohols in nucleophilic reactions.
  • Data Contradiction : While electronic effects predict faster reactions, steric hindrance can dominate, leading to lower yields in some cases. For example, coupling with bulky amines may require extended reaction times (>24 hours) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks:
  • δ 7.4–7.6 ppm (aromatic protons from 2-chlorobenzyl group),
  • δ 5.2 ppm (OCH₂Ph),
  • δ 3.9 ppm (methoxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 310.0504 (C₁₅H₁₂Cl₂O₃⁺) .
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Q. How can researchers resolve discrepancies in reaction yields reported for amide couplings using this acyl chloride?

  • Methodological Answer :

  • Variables to Optimize :

Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility but may accelerate hydrolysis. Dichloromethane (DCM) is preferred for moisture-sensitive reactions .

Base Selection : Use non-nucleophilic bases (e.g., DIPEA) instead of pyridine to minimize side reactions .

  • Case Study : In a 2023 study, replacing triethylamine with DIPEA increased yields from 60% to 85% for coupling with a sterically hindered amine .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-8-10(15(17)18)6-7-13(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAMIEOPOMVIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378144
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381205-83-0
Record name 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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